Cas no 2228651-21-4 (4-(1-methylcyclopropyl)butanal)

4-(1-methylcyclopropyl)butanal 化学的及び物理的性質

名前と識別子

-

- 4-(1-methylcyclopropyl)butanal

- 2228651-21-4

- EN300-1804487

-

- インチ: 1S/C8H14O/c1-8(5-6-8)4-2-3-7-9/h7H,2-6H2,1H3

- InChIKey: TVGPVZVCLIMOCJ-UHFFFAOYSA-N

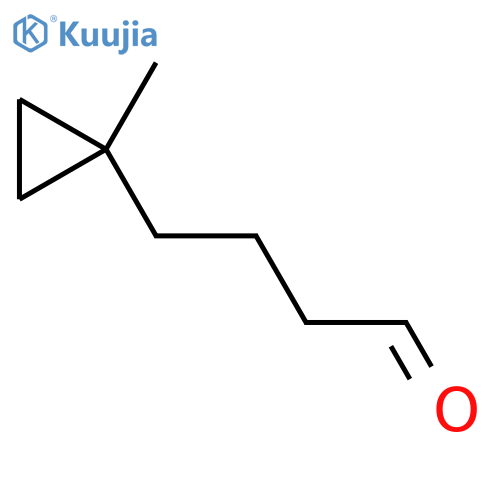

- ほほえんだ: O=CCCCC1(C)CC1

計算された属性

- せいみつぶんしりょう: 126.104465066g/mol

- どういたいしつりょう: 126.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 17.1Ų

4-(1-methylcyclopropyl)butanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1804487-2.5g |

4-(1-methylcyclopropyl)butanal |

2228651-21-4 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1804487-0.1g |

4-(1-methylcyclopropyl)butanal |

2228651-21-4 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1804487-0.5g |

4-(1-methylcyclopropyl)butanal |

2228651-21-4 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1804487-10.0g |

4-(1-methylcyclopropyl)butanal |

2228651-21-4 | 10g |

$5467.0 | 2023-06-03 | ||

| Enamine | EN300-1804487-10g |

4-(1-methylcyclopropyl)butanal |

2228651-21-4 | 10g |

$4236.0 | 2023-09-19 | ||

| Enamine | EN300-1804487-0.05g |

4-(1-methylcyclopropyl)butanal |

2228651-21-4 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1804487-5g |

4-(1-methylcyclopropyl)butanal |

2228651-21-4 | 5g |

$2858.0 | 2023-09-19 | ||

| Enamine | EN300-1804487-1g |

4-(1-methylcyclopropyl)butanal |

2228651-21-4 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1804487-0.25g |

4-(1-methylcyclopropyl)butanal |

2228651-21-4 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1804487-1.0g |

4-(1-methylcyclopropyl)butanal |

2228651-21-4 | 1g |

$1272.0 | 2023-06-03 |

4-(1-methylcyclopropyl)butanal 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

4-(1-methylcyclopropyl)butanalに関する追加情報

Recent Advances in the Study of 4-(1-methylcyclopropyl)butanal (CAS: 2228651-21-4) in Chemical Biology and Pharmaceutical Research

The compound 4-(1-methylcyclopropyl)butanal (CAS: 2228651-21-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This aldehyde derivative, characterized by its unique cyclopropyl moiety, has shown promising potential in various applications, including drug synthesis, enzyme inhibition, and as a precursor for bioactive molecules. Recent studies have focused on elucidating its chemical properties, biological activities, and potential therapeutic applications, making it a subject of intense scientific inquiry.

One of the key areas of research involving 4-(1-methylcyclopropyl)butanal is its role in the synthesis of novel pharmaceutical compounds. The cyclopropyl group in its structure imparts significant steric and electronic effects, which can influence the reactivity and stability of the resulting molecules. Recent publications have highlighted its use in the development of enzyme inhibitors, particularly those targeting proteases and kinases, which are critical in various disease pathways. The compound's ability to act as a versatile intermediate in multi-step synthetic routes has also been explored, with several studies demonstrating its utility in constructing complex molecular architectures.

In addition to its synthetic applications, 4-(1-methylcyclopropyl)butanal has been investigated for its direct biological effects. Preliminary studies suggest that it may exhibit modulatory effects on certain cellular pathways, including those involved in inflammation and oxidative stress. These findings have spurred further research into its potential as a lead compound for the development of new anti-inflammatory and antioxidant agents. However, detailed mechanistic studies and in vivo evaluations are still needed to fully understand its pharmacological profile and therapeutic potential.

The chemical stability and reactivity of 4-(1-methylcyclopropyl)butanal have also been subjects of recent investigations. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to characterize its behavior under various conditions. These studies have provided valuable insights into its degradation pathways and interactions with other chemical entities, which are crucial for its application in drug formulation and delivery systems. Furthermore, computational modeling has been used to predict its binding affinities and interactions with biological targets, offering a theoretical foundation for future experimental work.

Despite the promising findings, challenges remain in the practical application of 4-(1-methylcyclopropyl)butanal. Issues such as scalability of synthesis, bioavailability, and potential toxicity need to be addressed to fully realize its potential in pharmaceutical development. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate the compound's theoretical promise into tangible therapeutic benefits.

In conclusion, 4-(1-methylcyclopropyl)butanal (CAS: 2228651-21-4) represents a fascinating area of research in chemical biology and pharmaceutical science. Its unique structural features and diverse applications make it a valuable subject for ongoing and future studies. As research progresses, this compound may pave the way for the discovery of new drugs and therapeutic strategies, contributing to advancements in medical science and patient care.

2228651-21-4 (4-(1-methylcyclopropyl)butanal) 関連製品

- 1534819-83-4(2-(2-bromo-5-methylphenyl)propanoic acid)

- 2649011-86-7((1-isocyanatoethyl)cycloheptane)

- 1804336-03-5(6-(Chloromethyl)-4-hydroxy-2-iodo-3-(trifluoromethoxy)pyridine)

- 2680785-12-8(7-(prop-2-en-1-yloxy)carbonyl-5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid)

- 890098-58-5(2-Acetoxy-4'-pentyloxybenzophenone)

- 2171712-99-3(4-(2-ethylmorpholin-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)

- 2137606-15-4(2-(1,4-Dioxaspiro[4.5]decan-8-yl)butanoic acid)

- 2137766-90-4(4-(4-Fluorophenyl)-2,5-dimethylbenzaldehyde)

- 2287287-20-9(2-(2-Bromoethoxy)ethanamine;hydrobromide)

- 149055-86-7(methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate)